Dodecyl(2-hydroxyethyl)methylamine

Description

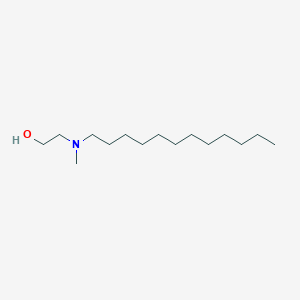

Dodecyl(2-hydroxyethyl)methylamine is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) alkyl chain, a 2-hydroxyethyl group, and a methyl group attached to a central nitrogen atom. This structure confers both hydrophilic and lipophilic properties, making it effective in applications such as antimicrobial agents and surfactants. The compound's synthesis typically involves alkylation of methylamine with dodecyl bromide followed by hydroxyethylation, yielding a molecule with enhanced solubility and bioactivity compared to simpler ammonium salts.

The antimicrobial efficacy of this compound arises from its ability to disrupt microbial cell membranes. The long dodecyl chain penetrates lipid bilayers, while the polar hydroxyethyl group interacts with aqueous environments, creating a balanced amphiphilic structure. Studies have demonstrated its potency against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL for certain pathogens.

Properties

CAS No. |

35841-91-9 |

|---|---|

Molecular Formula |

C15H33NO |

Molecular Weight |

243.43 g/mol |

IUPAC Name |

2-[dodecyl(methyl)amino]ethanol |

InChI |

InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15-17/h17H,3-15H2,1-2H3 |

InChI Key |

JOLMGYIWICXNDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl(2-hydroxyethyl)methylamine typically involves the reaction of dodecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Dodecylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction and improve yield. Catalysts may also be used to enhance the reaction rate and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity. The use of advanced technologies and equipment ensures efficient production and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(2-hydroxyethyl)methylamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of halides, esters, or other substituted derivatives.

Scientific Research Applications

Dodecyl(2-hydroxyethyl)methylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of Dodecyl(2-hydroxyethyl)methylamine is primarily related to its surfactant properties. The compound can interact with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various substances. At the molecular level, it can interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Findings :

- Chain Length and Bioactivity : Increasing alkyl chain length correlates with enhanced antimicrobial activity. The dodecyl derivative (C12) exhibits the lowest MIC and MBC values due to improved membrane penetration.

- Mechanistic Insight : Longer chains enhance hydrophobic interactions with lipid membranes, while the hydroxyethyl group stabilizes the compound in aqueous phases, ensuring targeted delivery.

Tertiary Amines with Hydroxyethyl Groups

Compounds like bis(2-hydroxyethyl)methylamine (MDEA) share structural similarities but differ in applications. MDEA lacks a quaternary ammonium center and a long alkyl chain, rendering it ineffective as an antimicrobial agent. Instead, it is widely used in CO₂ absorption due to its tertiary amine reactivity:

Contrasts :

- Functional Groups : The quaternary ammonium center in this compound enables permanent positive charge, critical for microbial membrane disruption. MDEA, a tertiary amine, relies on reversible CO₂ reactions.

- Performance Tradeoffs : MDEA exhibits high CO₂ capacity but slow absorption kinetics, whereas dodecyl derivatives prioritize rapid biocidal action.

Ethylene Oxide-Based Surfactants

Compounds like polyoxyethylene dodecyl ether (C12EOₙ) share the dodecyl chain but replace hydroxyethyl groups with ethylene oxide units. These surfactants are less toxic but lack antimicrobial specificity:

| Parameter | This compound | Polyoxyethylene Dodecyl Ether (C12EO₆) |

|---|---|---|

| Charge | Cationic | Nonionic |

| Antimicrobial Efficacy | High (MIC 1.56–3.12 µg/mL) | Low (MIC > 100 µg/mL) |

| Biodegradability | Moderate | High |

Key Insight: The cationic charge of this compound enhances electrostatic interactions with negatively charged microbial surfaces, a feature absent in nonionic surfactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.